3-phenyl-1-({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)propan-1-one
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Overview
Description
(E)-[1-(PYRIDIN-2-YL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE is an organic compound that features a pyridine ring and a phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(PYRIDIN-2-YL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE typically involves the condensation of pyridine-2-carbaldehyde with 3-phenylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-[1-(PYRIDIN-2-YL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(E)-[1-(PYRIDIN-2-YL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-[1-(PYRIDIN-2-YL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine rings, such as pyridine-2-carboxylic acid and pyridine-2-amine.
Phenylpropanoate Derivatives: Compounds with similar phenylpropanoate moieties, such as 3-phenylpropanoic acid and 3-phenylpropanoate esters.
Uniqueness
(E)-[1-(PYRIDIN-2-YL)ETHYLIDENE]AMINO 3-PHENYLPROPANOATE is unique due to its specific combination of a pyridine ring and a phenylpropanoate moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H16N2O2 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
[(E)-1-pyridin-2-ylethylideneamino] 3-phenylpropanoate |
InChI |
InChI=1S/C16H16N2O2/c1-13(15-9-5-6-12-17-15)18-20-16(19)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3/b18-13+ |
InChI Key |
LYJYABOPPGEVHD-QGOAFFKASA-N |
Isomeric SMILES |
C/C(=N\OC(=O)CCC1=CC=CC=C1)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NOC(=O)CCC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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